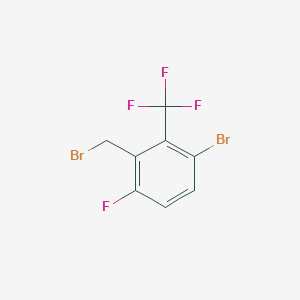

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide

Description

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with a benzyl bromide core substituted with bromine (position 3), fluorine (position 6), and a trifluoromethyl group (position 2). Its molecular formula is C₈H₄Br₂F₄, and molecular weight is 335.93 g/mol (calculated). This compound is structurally characterized by three electron-withdrawing groups (Br, F, CF₃), which significantly influence its reactivity, stability, and applications in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-6(11)2-1-5(10)7(4)8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWHXTCYVWLBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 6-fluoro-2-(trifluoromethyl)benzyl bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride.

Industrial Production Methods

Industrial production of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromine atom exhibits high electrophilicity, enabling S<sub>N</sub>1 and S<sub>N</sub>2 pathways under controlled conditions.

Key Findings:

-

S<sub>N</sub>1 Mechanism:

-

In the presence of Lewis acids like SnBr<sub>4</sub>, the reaction proceeds via a tertiary carbocation intermediate stabilized by the trifluoromethyl (-CF<sub>3</sub>) and fluoro (-F) groups .

-

Computed energy barriers (ΔG<sup>‡</sup>) for carbocation formation range from 18.5–29.7 kcal/mol , depending on substituents .

-

-

S<sub>N</sub>2 Mechanism:

-

Direct displacement occurs with soft nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF, THF).

-

Steric hindrance from the 3-bromo and 6-fluoro substituents slows bimolecular pathways compared to unsubstituted benzyl bromides.

-

Homologation via Phenonium Ion Formation

This compound participates in homologation reactions through phenonium ion intermediates, enabling C–C bond insertion with diazo compounds.

Experimental Conditions & Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | SnBr<sub>4</sub> (50 mol%) | |

| Solvent | CH<sub>2</sub>Cl<sub>2</sub> at −78°C | |

| Yield | 75–85% (isolated) | |

| Regioselectivity | >20:1 (para:meta) |

Mechanistic Insights:

-

Carbocation Formation: Lewis acid coordination promotes bromide dissociation, generating a carbocation .

-

Phenonium Ion Formation: The carbocation cyclizes into a phenonium ion, stabilized by adjacent electron-withdrawing groups .

-

Nucleophilic Attack: Diazo compounds (e.g., benzyl 2-diazobutanoate) insert into the C–Br bond, extending the carbon chain .

Bromination & Functional Group Interconversion

The aryl bromine at the 3-position participates in cross-coupling reactions , while the benzylic bromine serves as a handle for functionalization.

Key Transformations:

-

Suzuki–Miyaura Coupling:

-

Pd-catalyzed coupling with aryl boronic acids at 80–100°C (yields: 60–75%).

-

Hindered by the electron-withdrawing -CF<sub>3</sub> group, requiring bulky ligands (e.g., SPhos).

-

-

Ammonolysis:

Computational Analysis of Reaction Pathways

Density functional theory (DFT) studies (ωB97X-D/def2-QZVPP) reveal:

-

Rate-Determining Step: Carbocation formation (ΔG<sup>‡</sup> = 18.5 kcal/mol for S<sub>N</sub>1 vs. 29.7 kcal/mol for S<sub>N</sub>2) .

-

Solvent Effects: Dichloromethane stabilizes ionic intermediates, favoring S<sub>N</sub>1 pathways .

Stability & Side Reactions

-

Hydrolysis: Susceptible to aqueous hydrolysis at elevated temperatures, forming 3-bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol.

-

Radical Pathways: Under UV light, homolytic C–Br cleavage generates benzyl radicals, which dimerize or abstract hydrogen.

This compound’s reactivity is defined by its halogen substituents, which enable precise control over reaction pathways. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly where polyhalogenated architectures are required .

Scientific Research Applications

Scientific Research Applications

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is mainly utilized as a reagent in various scientific research applications.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. The presence of bromine, fluorine, and a trifluoromethyl group imparts unique chemical properties, making it valuable for specialized applications in research and industry.

Pharmaceutical Development: The compound is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its target sites.

Material Science: This compound is also used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Safety Information

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is labeled with the GHS05 symbol, indicating it can cause skin corrosion and serious eye damage . The signal word is "Danger," with hazard statement H314, indicating it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting) . Its HS Code is 2903998090 .

Similar Compounds

Alternative compounds include:

- 2-Fluoro-6-(trifluoromethyl)benzaldehyde

- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

- 3-(Trifluoromethyl)benzyl bromide

Supplier Information

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzyl bromides and trifluoromethyl-substituted aromatics based on substituent positions, electronic effects, and applications. Key comparisons include:

Substituent Position Isomers

Key Insight : The target compound’s trifluoromethyl group at position 2 and bromine at position 3 create steric and electronic effects distinct from isomers, reducing nucleophilic substitution rates compared to para/meta-substituted analogs .

Electronic Effects and Reactivity

- Hammett Parameters : The compound’s substituents (σₚ values: Br = +0.26, F = +0.06, CF₃ = +0.54) result in a highly electron-deficient aromatic ring, accelerating reactions like nucleophilic aromatic substitution but hindering SN₂ mechanisms due to steric bulk .

- Comparison with Electron-Donating Analogs: 4-Methoxy-3-(trifluoromethyl)benzyl bromide (σₚ for OCH₃ = -0.27) exhibits slower SN₂ reactivity but better stability in polar solvents . 2-Methyl-3-(trifluoromethyl)benzyl bromide (σₚ for CH₃ = -0.17) shows enhanced solubility in nonpolar media .

Biological Activity

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound that incorporates a bromine atom, a fluorine atom, and a trifluoromethyl group within its benzyl structure. This unique arrangement of substituents bestows the compound with distinctive chemical properties that are of significant interest in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The molecular formula of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide is C9H6BrF4, with a molecular weight of approximately 303.05 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane penetration, which is crucial for its bioactivity.

The biological activity of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group often correlates with increased metabolic stability and bioactivity in pharmaceutical applications.

Interaction Studies

Studies have shown that compounds containing trifluoromethyl groups tend to exhibit enhanced binding affinities to specific molecular targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to elucidate these interactions, providing insights into the binding characteristics and mechanisms of action.

Anticancer Properties

Research indicates that 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide may exhibit anticancer properties. A comparative study highlighted similar compounds that demonstrated significant antiproliferative activities against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have been shown to inhibit tumor growth effectively by interfering with critical cellular processes.

| Compound Name | Activity | Reference |

|---|---|---|

| 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide | Potential anticancer activity | |

| 7-hydroxy-6-methoxy-2-methyl-benzofuran | Antitumor properties |

Pharmacological Applications

The compound is being investigated for its potential use in drug development as an active pharmaceutical ingredient (API). Its unique structure allows for versatility in synthesis and application in various therapeutic contexts, particularly in targeting diseases such as cancer and metabolic disorders.

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide involves multi-step organic reactions, often utilizing palladium catalysts for coupling reactions. This method ensures high purity and yield of the desired product.

- Biological Screening : In recent studies, the compound has been screened for biological activity against several cancer cell lines. Results indicate a promising profile for further investigation into its therapeutic potential.

- Comparative Analysis : A study comparing structurally similar compounds revealed that those with trifluoromethyl groups display enhanced pharmacological activities compared to their non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide, and how can reaction conditions be optimized?

- Synthesis Methods :

-

Bromination Strategies : Direct bromination of the benzyl position using reagents like N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media (e.g., H₂SO₄ or CF₃COOH) is commonly employed for similar trifluoromethylated benzyl bromides .

-

Substrate Preparation : The precursor 6-fluoro-2-(trifluoromethyl)toluene can be brominated at the benzylic position. Temperature control (0–25°C) and stoichiometric excess of brominating agents improve yields.

-

Yield Optimization : Purification via column chromatography (hexane/ethyl acetate) typically achieves >90% purity. Reaction monitoring using GC-MS or HPLC is recommended to track intermediates .

- Table 1: Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Brominating Agent | N,N’-dibromo-5,5-dimethylhydantoin | |

| Solvent | Trifluoroacetic acid | |

| Temperature | 0–25°C | |

| Purification | Column chromatography |

Q. How should researchers handle and store 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide to ensure safety and stability?

- Handling Protocols :

- Use PPE (nitrile gloves, goggles, lab coat) due to its corrosive nature and risk of severe skin/eye damage .

- Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage Recommendations :

- Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or decomposition.

- Avoid exposure to moisture or light, as the compound is sensitive to both .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide, and how do conflicting data arise?

- Characterization Methods :

-

NMR Spectroscopy : ¹⁹F NMR is critical for resolving trifluoromethyl (–CF₃) and fluoro (–F) signals. Chemical shifts for –CF₃ typically appear at δ –60 to –65 ppm .

-

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: 307.947 Da) and isotopic patterns for bromine .

- Data Contradictions :

-

Discrepancies in melting points or purity often stem from residual solvents (e.g., DMSO) or byproducts from incomplete bromination. Repetitive recrystallization or preparative HPLC can resolve these issues .

- Table 2: Key Analytical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 307.031 g/mol | |

| Exact Mass | 307.947 Da | |

| ¹⁹F NMR (CF₃) | δ –63.2 ppm (quartet) |

Q. How does 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide function as an intermediate in synthesizing fluorinated pharmaceuticals?

- Mechanistic Role :

- The benzylic bromine acts as a leaving group, enabling nucleophilic substitution (SN2) to introduce fluorinated aryl groups into target molecules. For example, it can form C–C bonds in Suzuki-Miyaura couplings with boronic acids .

- Case Study :

- Anticoagulant Development : Analogous compounds like 3-(trifluoromethyl)benzyl bromide are used to synthesize flocoumafen, a rodenticide. The trifluoromethyl group enhances metabolic stability and lipophilicity .

Q. What computational approaches are used to predict the reactivity of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl bromide in novel reactions?

- DFT Calculations :

- Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G**) predict electrophilic reactivity at the benzylic carbon. The electron-withdrawing –CF₃ group increases the leaving group ability of bromide .

- Reaction Pathway Simulations :

- Software like Gaussian or ORCA simulates transition states in SN2 reactions, aiding in predicting regioselectivity and optimizing catalysts (e.g., Pd-based systems for cross-coupling) .

Methodological Challenges

- Byproduct Formation :

- Competing elimination (E2) pathways may generate alkenes. Use polar aprotic solvents (e.g., DMF) and low temperatures to suppress side reactions .

- Scale-Up Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.